molecular formula C18H17F2NO4 B13332664 methyl 4-((2R,4R)-4-amino-7-(difluoromethoxy)chroman-2-yl)benzoate

methyl 4-((2R,4R)-4-amino-7-(difluoromethoxy)chroman-2-yl)benzoate

Cat. No.: B13332664
M. Wt: 349.3 g/mol
InChI Key: JMYMZEFOZUXPAB-HUUCEWRRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-((2R,4R)-4-amino-7-(difluoromethoxy)chroman-2-yl)benzoate is a chroman-based benzoate ester derivative characterized by a (2R,4R) stereochemistry, an amino group at the chroman’s 4-position, and a difluoromethoxy substituent at the 7-position. The compound’s structure combines a chroman ring (benzopyran derivative) with a para-substituted benzoate ester, which may confer unique physicochemical and biological properties.

Properties

Molecular Formula

C18H17F2NO4

Molecular Weight

349.3 g/mol

IUPAC Name

methyl 4-[(2R,4R)-4-amino-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoate

InChI

InChI=1S/C18H17F2NO4/c1-23-17(22)11-4-2-10(3-5-11)15-9-14(21)13-7-6-12(24-18(19)20)8-16(13)25-15/h2-8,14-15,18H,9,21H2,1H3/t14-,15-/m1/s1

InChI Key

JMYMZEFOZUXPAB-HUUCEWRRSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)[C@H]2C[C@H](C3=C(O2)C=C(C=C3)OC(F)F)N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2CC(C3=C(O2)C=C(C=C3)OC(F)F)N

Origin of Product

United States

Preparation Methods

Preparation of the Chroman Core with 7-Difluoromethoxy Substitution

The chroman scaffold is typically synthesized starting from substituted hydroxychromanones or chromenones. The key step involves selective functionalization at the 7-position with a difluoromethoxy group, which can be introduced via nucleophilic aromatic substitution or by using difluoromethoxy reagents under controlled conditions.

  • For example, a 7-hydroxychroman derivative can be converted to the 7-(difluoromethoxy)chroman by treatment with difluoromethylating agents or difluoromethoxy sources under mild conditions to preserve stereochemistry.

Introduction of the Amino Group at the 4-Position

The amino substituent at the 4-position is introduced via reduction of an oxime or imino intermediate derived from the corresponding chromanone.

  • A typical sequence involves the conversion of the chroman-4-one to a methoxyimino derivative by reaction with O-methylhydroxylamine hydrochloride in pyridine at elevated temperature (e.g., 60 °C overnight).
  • Subsequent catalytic hydrogenation using 5% platinum on carbon in acetic acid under hydrogen atmosphere reduces the methoxyimino group to the 4-amino group, yielding methyl 4-((2R,4R)-4-amino-7-hydroxychroman-2-yl)benzoate.

Coupling with Methyl 4-Benzoate Moiety

The benzoate moiety is introduced via Suzuki coupling or amide bond formation depending on the intermediate.

  • Suzuki coupling of 7-hydroxy-4-oxochroman-2-yl derivatives with (4-(methoxycarbonyl)phenyl)boronic acid in the presence of a palladium catalyst and base in dichloroethane at 60 °C yields the methyl 4-(7-hydroxy-4-oxochroman-2-yl)benzoate intermediate.
  • Alternatively, amide bond formation between the amino chroman and cyclopropanecarboxylic acid derivatives bearing difluoromethoxy substituents is achieved using coupling agents such as HATU and bases like N-ethyl-N-isopropylpropan-2-amine in dichloromethane at ambient temperature.

Installation of the Difluoromethoxy Group

The difluoromethoxy group at the 7-position is often introduced by reacting the 7-hydroxy precursor with difluoromethylating agents or via the formation of cyclopropanecarboxamido derivatives that contain the difluoromethoxy motif.

  • For example, 1-(2,2-difluorobenzo[d]dioxol-5-yl)cyclopropanecarboxylic acid is coupled to the amino chroman intermediate to yield the final difluoromethoxy-substituted product.

Final Purification and Salt Formation

The final product is often isolated as a trifluoroacetic acid salt to improve stability and handling.

  • After the coupling and reduction steps, the compound is purified by preparative liquid chromatography and converted into its trifluoroacetic acid salt by treatment with trifluoroacetic acid in an appropriate solvent.

Summary Table of Key Preparation Steps

Step No. Intermediate/Product Reagents/Conditions Yield (%) Notes
1 (R)-methyl 4-(7-hydroxy-4-oxochroman-2-yl)benzoate Suzuki coupling: 7-hydroxy-4H-chromen-4-one + (4-(methoxycarbonyl)phenyl)boronic acid, Pd catalyst, base, 60 °C ~64 Formation of chroman benzoate core
2 (R)-methyl 4-(7-hydroxy-4-(methoxyimino)chroman-2-yl)benzoate O-methylhydroxylamine hydrochloride, pyridine, 60 °C overnight ~75 Oxime formation
3 Methyl 4-((2R,4R)-4-amino-7-hydroxychroman-2-yl)benzoate Catalytic hydrogenation: 5% Pt/C, acetic acid, H2 atmosphere, room temp ~70 Reduction to amino derivative
4 Methyl 4-((2R,4R)-4-(1-(2,2-difluorobenzo[d]dioxol-5-yl)cyclopropanecarboxamido)-7-hydroxychroman-2-yl)benzoate Coupling: HATU, N-ethyl-N-isopropylpropan-2-amine, DCM, room temp ~76 Amide bond formation with difluoromethoxy cyclopropane
5 Final product as trifluoroacetic acid salt Treatment with trifluoroacetic acid, purification by prep LC - Salt formation for stability

Analytical Data and Characterization

  • Nuclear Magnetic Resonance (NMR): ^1H NMR spectra confirm the presence of aromatic protons, chroman ring protons, methyl ester singlets, and characteristic signals for difluoromethoxy groups. Multiplets and coupling constants are consistent with the assigned stereochemistry.
  • Mass Spectrometry (MS): APCI+ or ESI+ MS analysis shows molecular ion peaks consistent with the expected molecular weight (e.g., m/z 420.1 for the amino chroman benzoate derivative).
  • Purity: Preparative liquid chromatography (prep LC) methods are used to isolate the pure compound, often employing trifluoroacetic acid (TFA) as a modifier for salt formation and improved chromatographic behavior.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2R,4R)-4-amino-7-(difluoromethoxy)chroman-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding reduced forms, such as alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino or difluoromethoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl 4-((2R,4R)-4-amino-7-(difluoromethoxy)chroman-2-yl)benzoate is a synthetic organic compound belonging to the chroman derivative class, with potential applications in medicinal chemistry, especially for treating cystic fibrosis. The compound has a molecular formula of C18H17F2NO4C_{18}H_{17}F_2NO_4 and a molecular weight of approximately 349.3 g/mol .

Scientific Research Applications

CFTR Modulation

  • Cystic Fibrosis Treatment this compound is recognized for its potential in treating cystic fibrosis by modulating the cystic fibrosis transmembrane conductance regulator (CFTR). CFTR is vital for ion transport across epithelial membranes, and its dysfunction leads to cystic fibrosis . The compound enhances CFTR function, improving chloride ion transport in affected tissues.
  • Interaction with CFTR Channels Studies show that this compound interacts effectively with CFTR channels, enhancing their activity. This interaction has been characterized through biochemical assays measuring ion transport efficacy in cellular models expressing CFTR.

Drug Development and Manufacturing

  • X-ray Fluorescence Spectrometry X-ray fluorescence (XRF) spectrometry can detect binding events and measure binding selectivities between chemicals and receptors . XRF can also estimate the therapeutic index of a chemical and measure post-translational modifications of proteins, beneficial in drug manufacturing .
  • Measuring Binding Affinities XRF is used to measure the binding affinities of chemicals . The method involves establishing a baseline X-ray fluorescence signal for a heavy element in a portion of a first receptor and in a portion of at least one more receptor .
  • Measuring Selectivity of Chemicals XRF can measure the selectivity of chemicals binding to receptors . The method includes establishing a baseline x-ray fluorescence signal for a first heavy element in a first portion of a first receptor and in a first portion of a second receptor .

Table of Related Compounds

Compound NameStructure TypePrimary ActionClinical Status
This compoundChroman derivativeCFTR modulationResearch
ABBV/GLPG-2222Chroman derivativeCFTR correctionClinical Trials
LumacaftorCFTR correctorProtein folding enhancementApproved
IvacaftorCFTR potentiatorChannel openingApproved

Mechanism of Action

The mechanism of action of methyl 4-((2R,4R)-4-amino-7-(difluoromethoxy)chroman-2-yl)benzoate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares methyl 4-((2R,4R)-4-amino-7-(difluoromethoxy)chroman-2-yl)benzoate with structurally analogous compounds, focusing on substituents, molecular properties, and inferred biological activities:

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Biological Activity/Inference
This compound (Target) 4-amino, 7-difluoromethoxy, (2R,4R) stereochemistry ~400 (estimated) Amino, difluoromethoxy, benzoate ester Potential CFTR corrector (analogous to ABBV-2222)
[3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 4-methylbenzoate () 4-chlorophenyl, 4-oxo, 2-trifluoromethyl 458.05 Chlorophenyl, trifluoromethyl, ketone Unknown (structural similarity suggests kinase/esterase inhibition)
[3-(4-Methoxyphenyl)-2-methyl-4-oxochromen-7-yl] 4-methoxybenzoate () 4-methoxyphenyl, 2-methyl, 4-oxo 416.13 Methoxy, ketone Unknown (electron-donating groups may alter solubility)
ABBV-2222 (Galicaftor) () 4-carboxamide, 7-difluoromethoxy Not provided Carboxamide, difluoromethoxy CFTR corrector (cystic fibrosis therapy)

Key Observations:

Substituent Effects: The amino group in the target compound distinguishes it from analogs like ABBV-2222 (which has a carboxamide) and ’s compound (chlorophenyl/trifluoromethyl).

Stereochemical Influence :
The (2R,4R) configuration in the target compound may optimize spatial alignment for binding to proteins like CFTR, whereas analogs lacking defined stereochemistry (e.g., and ) may exhibit reduced specificity .

’s trifluoromethyl and chlorophenyl groups are common in kinase inhibitors, implying divergent biological targets compared to the amino/difluoromethoxy combination .

Physicochemical and Pharmacokinetic Properties

  • Solubility: The amino group in the target compound may improve aqueous solubility relative to ’s chlorophenyl/trifluoromethyl derivative.
  • Lipophilicity : The difluoromethoxy group increases logP compared to methoxy-substituted analogs (), favoring blood-brain barrier penetration or cellular uptake .

Biological Activity

Methyl 4-((2R,4R)-4-amino-7-(difluoromethoxy)chroman-2-yl)benzoate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of cystic fibrosis (CF). This article delves into its biological activity, focusing on its interaction with the cystic fibrosis transmembrane conductance regulator (CFTR), along with relevant research findings and case studies.

Chemical Structure and Properties

This compound is classified as a chroman derivative. Its molecular formula is C18H17F2NO4C_{18}H_{17}F_2NO_4, with a molecular weight of approximately 349.3 g/mol. The compound features a chroman ring substituted with an amino group and a difluoromethoxy group, which are critical for its biological activity.

The primary mechanism through which this compound exerts its biological effects is by modulating CFTR activity. CFTR is an epithelial ion channel essential for chloride ion transport across cell membranes. Mutations in the CFTR gene, particularly the F508del mutation, lead to dysfunctional chloride transport, contributing to the pathophysiology of cystic fibrosis .

Research indicates that this compound enhances CFTR function, thereby improving chloride ion transport in epithelial tissues affected by cystic fibrosis. This modulation is crucial for restoring proper hydration and mucociliary clearance in the lungs of CF patients.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively interacts with CFTR channels. These studies typically employ cellular models expressing CFTR to assess ion transport efficacy. The compound has shown significant improvements in chloride ion transport compared to untreated controls .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have been instrumental in understanding how modifications to the compound's structure influence its biological activity. For instance, variations in the difluoromethoxy group or the amino substituent can significantly impact the compound's potency as a CFTR modulator .

Comparative Analysis with Other CFTR Modulators

To contextualize the biological activity of this compound, it is beneficial to compare it with other known CFTR modulators:

Compound Name Structure Type Primary Action Clinical Status
Methyl 4-((2R,4R)-...benzoateChroman derivativeCFTR modulationResearch
ABBV/GLPG-2222Chroman derivativeCFTR correctionClinical Trials
LumacaftorCFTR correctorProtein folding enhancementApproved
IvacaftorCFTR potentiatorChannel openingApproved

This table highlights the unique position of this compound within the landscape of CFTR modulators. Its specific mechanism of action as a modulator rather than a corrector or potentiator sets it apart from other compounds currently under investigation or approved for clinical use.

Case Studies and Clinical Implications

Several case studies have explored the therapeutic potential of compounds targeting CFTR modulation. For instance, combination therapies involving correctors and potentiators have shown promise in enhancing lung function among patients with cystic fibrosis. This compound may play a crucial role in these combination strategies by providing an additional mechanism to improve chloride transport .

Q & A

Basic: What are the recommended synthetic routes for methyl 4-((2R,4R)-4-amino-7-(difluoromethoxy)chroman-2-yl)benzoate, considering stereochemical control?

Methodological Answer:
The synthesis requires stereochemical control at the (2R,4R) chroman core and regioselective introduction of the difluoromethoxy group. Key steps include:

  • Chroman ring formation : Asymmetric cyclization using chiral catalysts (e.g., Rhodium-catalyzed hydrogenation) to establish the (2R,4R) configuration. Evidence from chromene derivatives suggests that chiral auxiliaries or enantioselective catalysis can achieve >90% enantiomeric excess (ee) .
  • Difluoromethoxy introduction : Electrophilic substitution using ClF2_2COOAg under anhydrous conditions, followed by hydrolysis to install the difluoromethoxy group at position 7 .
  • Methyl benzoate coupling : Mitsunobu reaction or Pd-mediated cross-coupling to attach the benzoate moiety at position 4. Monitor regioselectivity via 19F^{19}\text{F}-NMR to avoid byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.